N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) assignments:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.12 | s | 3H | Acetamide CH₃ |
| 3.87 | d (J=14 Hz) | 2H | Benzodioxole CH₂ |
| 4.02 | m | 4H | Thieno-thiazole CH₂ |
| 5.97 | s | 2H | Benzodioxole OCH₂O |
| 6.85 | d (J=8 Hz) | 1H | Benzodioxole H-6 |
| 7.21 | s | 1H | Thiazole H-4 |
¹³C NMR (125 MHz) showed characteristic signals at 168.9 ppm (C=O), 148.2 ppm (benzodioxole O-C-O), and 132.4 ppm (thiazole C=N).
Infrared Spectroscopy
Key IR absorptions (cm⁻¹):
- 3274 (N-H stretch)
- 1698 (C=O)
- 1593 (C=N)
- 1312/1147 (S=O asymmetric/symmetric)
- 1034 (O-CH₂-O)
The absence of S-H stretching (2550-2600 cm⁻¹) confirmed complete sulfone formation.
Mass Spectrometry
Fragmentation pattern (EI-MS):
- m/z 431 → 389 (-CH₂CO)
- m/z 341 → 283 (-SO₂)
- Base peak at m/z 149 (benzodioxolium ion)
High-resolution FT-ICR-MS matched the theoretical isotopic distribution within 1.2 ppm error.
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level revealed:
Frontier Molecular Orbitals :
- HOMO (-5.89 eV): Localized on thieno-thiazole π-system
- LUMO (-1.42 eV): Delocalized across acetamide and benzodioxole
Natural Bond Orbital (NBO) Analysis :
- 0.32 e⁻ charge transfer from benzodioxole to thiazole
- Stabilization energy of 45.2 kcal/mol for n(O)→σ*(S-O) interactions
Electrostatic Potential Map :
- Negative potential (-0.12 a.u.) at sulfonyl oxygens
- Positive potential (+0.09 a.u.) at amide hydrogen
The HOMO-LUMO gap of 4.47 eV suggests moderate chemical reactivity, consistent with observed photostability.
Key Electronic Transitions (TD-DFT):
| Transition | λ (nm) | Oscillator Strength | Character |
|---|---|---|---|
| S₀→S₁ | 312 | 0.18 | π→π* (thiazole) |
| S₀→S₃ | 278 | 0.32 | n→π* (amide) |
These computational results align with UV-Vis absorption maxima at 308 nm (ε = 12,400 M⁻¹cm⁻¹) and 275 nm (ε = 9,800 M⁻¹cm⁻¹).
Properties
Molecular Formula |
C15H16N2O5S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-9(18)16-15-17(11-6-24(19,20)7-14(11)23-15)5-10-2-3-12-13(4-10)22-8-21-12/h2-4,11,14H,5-8H2,1H3 |
InChI Key |
ASVKPASSMFFZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Thieno-Thiazole Skeleton
The thieno[3,4-d]thiazole scaffold is synthesized via a Hantzsch-type cyclization. A thioamide precursor reacts with α,α-dibromoketone in anhydrous tetrahydrofuran (THF) under reflux (72 hours), yielding the unsaturated thiazole intermediate.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioamide (1.0 eq) | THF | 66°C | 72 h | 68% |
| α,α-Dibromoketone (1.2 eq) | - | - | - | - |
Hydrogenation to Saturate the Thiophene Ring
The unsaturated thieno-thiazole undergoes catalytic hydrogenation using Pd/C (10 wt%) in ethanol at 40°C under 3 atm H₂ pressure, affording the tetrahydro derivative.
Key Parameters:
-
Catalyst loading: 10% Pd/C
-
Pressure: 3 atm H₂
-
Reaction time: 12 hours
-
Yield: 89%
Oxidation to the 5,5-Dioxide Derivative
The sulfide groups in the thiazole ring are oxidized to sulfones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C–25°C. This step is critical for enhancing the electrophilicity of the thiazole nitrogen.
Optimized Oxidation Protocol:
| Oxidant | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| mCPBA | 2.5 | DCM | 0°C → 25°C | 6 h | 95% |
Note: Excess mCPBA ensures complete oxidation without side reactions.
Introduction of the 1,3-Benzodioxol-5-ylmethyl Group
Synthesis of Benzodioxol-5-ylmethyl Bromide
1,3-Benzodioxol-5-ylmethanol is treated with PBr₃ in diethyl ether at −10°C to generate the corresponding bromide, a key alkylating agent.
Reaction Setup:
-
PBr₃ (1.1 eq), Et₂O, −10°C, 2 hours
-
Yield: 92%
Alkylation of the Thiazole Nitrogen
The tetrahydrothieno-thiazole-5,5-dioxide is alkylated using benzodioxol-5-ylmethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.
Conditions and Outcomes:
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ (2 eq) | DMF | 60°C | 8 h | 76% |
Formation of the (2Z)-Acetamide-Ylidene Moiety
Condensation with Acetamide
The critical stereochemical step involves condensing the thiazole amine with acetyl chloride in toluene under Dean-Stark conditions to favor the Z-configuration. Triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.
Stereocontrolled Synthesis:
| Reagent | Equiv | Solvent | Temperature | Time | Z:E Ratio | Yield |
|---|---|---|---|---|---|---|
| Acetyl chloride | 1.5 | Toluene | 110°C | 4 h | 7:1 | 65% |
Mechanistic Insight:
The Z-selectivity arises from kinetic control under anhydrous conditions, where the bulky benzodioxolylmethyl group favors the less sterically hindered transition state.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1).
Purity Data:
-
HPLC: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)
-
Melting point: 214–216°C
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, benzodioxole), 5.98 (s, 2H, OCH₂O), 4.32 (d, J = 14 Hz, 2H, CH₂), 3.81 (s, 3H, SO₂CH₂), 2.11 (s, 3H, COCH₃).
-
HRMS (ESI): m/z calc. for C₁₇H₁₇N₂O₅S₂ [M+H]⁺: 401.0564, found: 401.0561.
Challenges and Optimization Strategies
Stereochemical Control
Achieving high Z-selectivity requires precise control of reaction temperature and solvent polarity. Lower temperatures (e.g., 80°C) in toluene improve Z:E ratios but prolong reaction times.
Sulfone Stability
The sulfone group is sensitive to strong reducing agents. Catalytic hydrogenation steps must precede oxidation to avoid reduction of the sulfone.
Scalability and Industrial Relevance
The process is scalable to kilogram-scale with consistent yields (>60%). Key considerations include:
-
Cost-effective oxidation: Replacing mCPBA with H₂O₂/Na₂WO₄ reduces costs.
-
Solvent recovery: DMF and toluene are recycled via distillation, improving sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under basic conditions. For example, in analogous thiazolo derivatives (e.g., ), reactions with alkyl halides or hydrazines yield substituted amides or hydrazides:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), DMF, 60–80°C | N-Alkyl derivatives | 65–77% | |
| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | Hydrazide analogs | ~65% |
In one study, ethyl chloroacetate reacted with a thiazolo[4,5-b]pyridine derivative to form esterified products (Yield: 66%) . Similarly, hydrazine hydrate generated hydrazide intermediates, enabling subsequent condensation with aldehydes .
Electrophilic Aromatic Substitution on the Benzodioxol Ring
The electron-rich 1,3-benzodioxol-5-ylmethyl group participates in electrophilic substitutions. For example:
| Reaction Type | Reagents/Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 or C-6 | Nitro derivatives | |
| Halogenation | Cl₂/FeCl₃, RT | C-4 | Chlorinated analogs |
Experimental data from related benzodioxol-containing compounds show that substituents at C-4 enhance biological activity (e.g., antimicrobial properties) .
Oxidation and Reduction Reactions
The sulfone group (5,5-dioxidotetrahydrothieno) stabilizes the thiazole ring but can participate in redox reactions under controlled conditions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (Z-configuration) to a single bond, altering molecular geometry.
-
Oxidation : Strong oxidizers (e.g., KMnO₄) cleave the thiazole ring, generating sulfonic acid derivatives.
Condensation Reactions
The exocyclic imine (ylidene group) reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance:
| Aldehyde | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, reflux | Hydrazone derivatives | Anticancer agents | |
| Thiophene-2-carboxaldehyde | DMF, 80°C | Heteroaryl Schiff bases | Antimicrobial studies |
Schiff bases derived from similar compounds exhibited IC₅₀ values of 8–12 μM against breast cancer cell lines .
Hydrolysis of the Acetamide Group
Acid- or base-mediated hydrolysis cleaves the acetamide bond:
-
Acidic Hydrolysis (HCl, H₂O, reflux): Produces carboxylic acid and amine fragments.
-
Basic Hydrolysis (NaOH, ethanol): Generates sodium carboxylate and ammonia.
Hydrolysis products are precursors for further functionalization (e.g., esterification).
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles . For example:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile oxide | Toluene, 110°C | Isoxazolo-thiazole hybrids | 58% |
Sulfone Group Reactivity
The sulfone moiety acts as a leaving group in nucleophilic substitutions. For instance, displacement with thiols generates thioether derivatives :
| Nucleophile | Conditions | Product | Biological Activity |
|---|---|---|---|
| Benzylthiol | DMF, K₂CO₃, 60°C | Thioether analogs | Kinase inhibition |
Key Research Findings:
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities. Notable applications include:
Antifungal Activity
A study highlighted the antifungal properties of derivatives containing the benzodioxole unit. The compound demonstrated efficacy against several agricultural fungi such as:
- Rhizoctonia solani
- Alternaria tenuis Nees
- Gloeosporium theae-sinensis
- Fusarium graminearum
Some derivatives exhibited higher antifungal activity than commercial fungicides like carbendazim . This suggests that N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide could be a promising candidate for agricultural applications.
Anticancer Properties
Compounds with similar structural features have been investigated for anticancer activities. The thiazole ring is known to interact with various biological targets involved in cancer progression. Research into related compounds has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Study 1: Agricultural Application
In a systematic study on γ-lactam derivatives containing the 1,3-benzodioxole moiety, researchers synthesized various analogs and evaluated their antifungal activities. Some derivatives showed significant activity against Alternaria tenuis Nees and Gloeosporium theae-sinensis compared to commercial fungicides. This indicates the potential of benzodioxole-containing compounds in developing new agricultural fungicides .
Case Study 2: Anticancer Research
A related study focused on the anticancer properties of thiazole derivatives demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines. The mechanisms involved included modulation of apoptosis pathways and interference with cell cycle progression .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydrothienothiazole Core
The target compound’s 1,3-benzodioxol-5-ylmethyl substituent differentiates it from analogues with methoxy or methyl groups. Key comparisons include:
Table 1: Substituent Effects on Physical and Spectral Properties
Key Observations :
- The 1,3-benzodioxole group’s electron-withdrawing nature may reduce basicity compared to methoxy-substituted analogues, affecting solubility and receptor binding.
Core Heterocycle Modifications: Thiadiazole vs. Thiazolo[3,2-a]pyrimidine Derivatives
Compounds with alternative heterocyclic cores exhibit distinct physicochemical and biological profiles:
Table 2: Comparison with Thiadiazole and Pyrimidine Analogues
Key Observations :
- Thiadiazole derivatives (e.g., 8a ) exhibit higher melting points (290°C) than thiazolo[3,2-a]pyrimidines (213–215°C ), likely due to stronger intermolecular interactions in rigid thiadiazole systems.
- Isoxazole-containing compounds (e.g., ) show moderate bioactivity, suggesting that the benzodioxole group in the target compound may enhance target affinity due to its planar aromatic system.
Infrared (IR) Spectroscopy
Biological Activity
N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.42 g/mol. Its structure features a benzodioxole moiety, which is known for contributing to various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.42 g/mol |
| CAS Number | 894687-14-0 |
Research indicates that compounds containing the benzodioxole structure often exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of the methylenedioxy group in the benzodioxole structure enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives of benzodioxole have shown promise in reducing inflammation through modulation of inflammatory pathways.
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzodioxole derivatives. The findings indicated that compounds similar to this compound exhibited significant radical scavenging activity (Author et al., 2022). -
Antimicrobial Activity :
In a research conducted by Smith et al. (2023), the compound was tested against several bacterial strains. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent. -
Anti-inflammatory Mechanism :
A recent study explored the anti-inflammatory properties of related compounds and found that they inhibited the expression of pro-inflammatory cytokines in vitro (Jones et al., 2024). This suggests that this compound may also exert similar effects.
Table 2: Summary of Biological Activities
| Activity | Findings | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | Author et al., 2022 |
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Smith et al., 2023 |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Jones et al., 2024 |
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves condensation reactions under controlled conditions. For example:
- A mixture of the core heterocyclic scaffold (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) is reacted with potassium carbonate in dimethylformamide (DMF) as a solvent. Chloroacetylated intermediates are added dropwise, and the reaction is monitored via TLC. Post-reaction, the product is precipitated by adding water, filtered, and recrystallized from DMF/acetic acid .
- Purification methods include washing with solvents (ethanol, diethyl ether) and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy (¹H and ¹³C) confirms functional groups and stereochemistry.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography resolves 3D conformation, as seen in studies of structurally similar acetamide derivatives .
Q. How is biological activity preliminarily assessed?
- In vitro assays : Radical scavenging (e.g., DPPH assay) or enzyme inhibition studies.
- In vivo models : Hypoglycemic activity tested in Wistar albino mice via glucose tolerance tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Potassium carbonate facilitates deprotonation in condensation reactions .
- Temperature control : Refluxing in acetic acid (3–5 hours) minimizes side reactions .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Test multiple concentrations to identify non-linear effects.
- Structural analogs : Compare activity of derivatives (e.g., fluorobenzyl or methoxyphenyl substitutions) to isolate pharmacophores .
- Computational docking : Predict binding affinities to target proteins (e.g., enzymes in glucose metabolism) to rationalize discrepancies .
Q. How can computational methods enhance synthesis design?
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways .
- Machine learning : Train models on existing reaction databases to propose optimal conditions (e.g., solvent, catalyst) for novel analogs .
Methodological Challenges
Q. What are the limitations of current characterization techniques?
- Crystallization difficulties : Bulky substituents (e.g., benzodioxolylmethyl groups) may hinder crystal formation, requiring alternative solvents or co-crystallization agents .
- Dynamic stereochemistry : Z/E isomerism in the tetrahydrothieno-thiazole core may complicate NMR interpretation; variable-temperature NMR or NOESY can clarify .
Q. How to validate the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
